[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(2,4-dichlorophenyl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7,9,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROLLEKHYZYOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ligand Based Virtual Screening Lbvs
This method leverages the knowledge of known active molecules. The structure of an active compound, such as [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine, is used as a template to search for other compounds in a database with similar structural or physicochemical features. The underlying principle is the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. Techniques used in LBVS include 2D fingerprint similarity searching and 3D shape-based screening.
Structure Based Virtual Screening Sbvs
When the three-dimensional structure of the biological target is known, SBVS can be employed. This method, often referred to as molecular docking, involves computationally placing candidate molecules from a library into the binding site of the target protein. researchgate.net An algorithm then calculates a "docking score," which estimates the binding affinity between the ligand and the protein. For arylcyclohexylamines, the target is often the PCP binding site within the NMDA receptor ion channel. nih.gov Molecules that achieve a high docking score and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical amino acid residues in the binding site are selected as promising candidates for further investigation.
The process enables researchers to efficiently filter libraries containing millions of compounds to a manageable number of high-priority candidates for synthesis and experimental testing. This significantly streamlines the discovery of novel analogues of [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine that may possess enhanced potency, selectivity, or a more favorable safety profile.
The following interactive table provides a hypothetical example of a virtual screening hit list for novel analogues, ranked by their docking scores against a target receptor.
| Hit ID | SMILES Notation of Analogue | Docking Score (kcal/mol) | Predicted Key Interaction |
|---|---|---|---|
| VS-001 | Clc1ccc(cc1Cl)C2(CCCCC2)CN | -9.8 | Hydrogen bond with Asp136 |
| VS-002 | Fc1ccc(cc1F)C2(CCCCC2)CNC | -9.5 | Hydrophobic interaction with Phe176 |
| VS-003 | Clc1cccc(c1)C2(CCCCC2)CN | -9.2 | Hydrogen bond with Asp136 |
| VS-004 | Clc1ccc(cc1)C2(CCCCC2)CN(C)C | -8.9 | Electrostatic interaction with Glu236 |
| VS-005 | Brc1ccc(cc1Br)C2(CCCCC2)CN | -9.7 | Hydrogen bond with Asp136 |
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine, a series of NMR experiments would be required to assign the proton (¹H) and carbon (¹³C) signals and to understand the spatial relationships between atoms.
Elucidation of Molecular Structure via 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR
2D NMR:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, helping to identify adjacent protons within the cyclohexyl ring and the methanamine moiety.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton, including the connection of the cyclohexyl ring to the dichlorophenyl group and the methanamine substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about protons that are close in space, which is vital for determining the molecule's three-dimensional structure and preferred conformation.
A hypothetical data table for the ¹H and ¹³C NMR of this compound would resemble the following, although the specific chemical shifts and coupling constants are unknown without experimental data.
Hypothetical ¹H NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.2-7.5 | m | - |
| CH₂-N | 2.5-2.8 | m | - |
| Cyclohexyl-H | 1.2-1.9 | m | - |
Hypothetical ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
|---|---|
| Aromatic C-Cl | 130-135 |
| Aromatic C-H | 125-130 |
| Quaternary C | 40-50 |
| CH₂-N | 45-55 |
Stereochemical Assignment through NMR Techniques
The presence of a stereocenter at the C1 position of the cyclohexyl ring (if substituted asymmetrically) would lead to different stereoisomers. NMR techniques, particularly NOESY, can be used to determine the relative stereochemistry by observing through-space interactions between protons. The coupling constants (J values) from the ¹H NMR spectrum can also provide clues about the dihedral angles between protons on the cyclohexyl ring, aiding in stereochemical assignment.
Advanced NMR for Conformational Analysis (if applicable)
The cyclohexyl ring in this compound can exist in different chair conformations. Advanced NMR techniques, such as variable temperature NMR studies, could be employed to study the dynamics of this conformational exchange. The Nuclear Overhauser Effect (NOE) data would also be critical in determining the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its chemical formula (C₁₃H₁₇Cl₂N). The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum.
Hypothetical HRMS Data
| Ion | Calculated Exact Mass | Observed Mass |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. By analyzing the masses of these fragments, the fragmentation pathways can be elucidated, providing valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the aminomethyl group, cleavage of the cyclohexyl ring, and fragmentation of the dichlorophenyl moiety.
Hypothetical MS/MS Fragmentation Data
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss |
|---|
Coupling with Chromatographic Separations (e.g., LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a cornerstone analytical tool for the sensitive and selective quantification of chemical compounds in complex matrices. nih.govkuleuven.be This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high specificity and sensitivity of tandem mass spectrometry. kuleuven.be For the analysis of this compound, an LC-MS/MS method would be developed to provide robust and reliable quantification.
The development of an LC-MS/MS method begins with the optimization of both chromatographic and mass spectrometric parameters. A reversed-phase HPLC column is typically employed for separation. kuleuven.be The mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) formate (B1220265), is optimized to achieve a sharp peak shape and adequate retention time for the analyte. nih.gov
The mass spectrometer, commonly a triple quadrupole (QQQ) instrument, is operated in a selected reaction monitoring (SRM) mode for quantitative analysis. kuleuven.be This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This process ensures high selectivity and minimizes interference from matrix components. lcms.cz Ionization is typically achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), with ESI often being suitable for polar molecules containing amine functionalities. kuleuven.be
The table below illustrates the typical parameters that would be defined during the method development for this compound.
Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Illustrative Value/Condition | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of the analyte from matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |
| Flow Rate | 0.4 mL/min | To ensure optimal chromatographic separation. |
| Injection Volume | 5 µL | Volume of sample introduced into the system. |
| Column Temperature | 40 °C | To maintain consistent retention times. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | To generate protonated molecular ions [M+H]⁺. |
| Scan Type | Selected Reaction Monitoring (SRM) | For highly selective and sensitive quantification. |
| Precursor Ion (Q1) | m/z specific to [M+H]⁺ | Isolation of the target analyte's molecular ion. |
| Product Ions (Q3) | Two or more specific fragment ions | Confirmation and quantification of the analyte. |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule, it provides unambiguous proof of its relative and absolute stereochemistry.
Single crystal X-ray diffraction analysis is the gold standard for molecular structure elucidation. mdpi.com The process involves growing a high-quality single crystal of the compound, which can be a challenging and time-consuming step. Crystals of this compound could potentially be grown by slow evaporation of a suitable solvent or by vapor diffusion techniques. nih.gov
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. mdpi.com This analysis yields precise information on bond lengths, bond angles, and torsional angles. Crucially for a chiral compound, the analysis can determine the absolute configuration of the stereocenter, often through the use of anomalous dispersion effects, thereby distinguishing between the R- and S-enantiomers. researchgate.net
Polymorphism is the phenomenon where a single compound crystallizes in multiple distinct crystalline forms, each having a different arrangement of molecules in the crystal lattice. Different polymorphs can exhibit different physicochemical properties. While there is no specific published information on the polymorphic forms of this compound, the characterization of potential polymorphs is a critical step in materials science. The primary technique for identifying and distinguishing polymorphs is Powder X-ray Diffraction (PXRD), which produces a unique diffraction pattern for each crystalline form.
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are essential. phenomenex.com Chiral chromatography is the most widely used technique for this purpose. mdpi.com
Chiral HPLC is a powerful technique for separating enantiomers. phenomenex.com The method development process is largely empirical and involves screening a variety of chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation. chromatographyonline.com
The most common CSPs are based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support), which offer broad applicability for a wide range of chiral compounds. mdpi.com Other types of CSPs include macrocyclic glycopeptides, cyclodextrins, and Pirkle-type phases.
The separation can be performed in different modes:
Normal-Phase: Utilizes non-polar solvents like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol. mdpi.com
Reversed-Phase: Employs aqueous mobile phases with organic modifiers like acetonitrile or methanol. mdpi.com
Polar Organic Mode: Uses polar organic solvents, such as acetonitrile or methanol, often with acidic and basic additives to improve peak shape and resolution for ionizable molecules. nih.gov
The following table illustrates a potential screening strategy for the chiral separation of this compound enantiomers.
Table 2: Illustrative Chiral HPLC Method Development Screening Strategy
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Expected Outcome |
|---|---|---|
| Polysaccharide-based (e.g., Chiralpak® AD-H) | n-Hexane / Isopropanol (90:10) + 0.1% Diethylamine | Screening for resolution under normal-phase conditions. |
| Polysaccharide-based (e.g., Chiralcel® OD-H) | n-Hexane / Ethanol (80:20) + 0.1% Diethylamine | Alternative normal-phase condition screening. |
| Immobilized Polysaccharide (e.g., Chiralpak® IC) | Acetonitrile / Water (60:40) | Screening under reversed-phase conditions. |
Chiral Gas Chromatography (GC) is another technique for enantiomeric separation, particularly suitable for volatile and thermally stable compounds. gcms.cz For a primary amine like this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance. A common derivatization reaction is acylation, for example, with trifluoroacetic anhydride.
The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz These CSPs create a chiral environment inside the column, leading to differential interactions with the enantiomers and thus enabling their separation. nih.gov The selection of the specific cyclodextrin derivative and the temperature program are critical parameters that are optimized during method development.
Advanced Chromatographic Separation and Quantification Methods
The development of robust and reliable analytical methods is fundamental for the accurate quantification and characterization of this compound in various matrices. Advanced chromatographic techniques offer high resolution, sensitivity, and speed, making them indispensable tools in analytical chemistry.
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster separations and higher resolution compared to traditional HPLC. The development of a UHPLC method for this compound would involve a systematic optimization of several key parameters to ensure optimal performance.
The process begins with the selection of an appropriate stationary phase, typically a C18 or phenyl-hexyl column for a compound with the structural characteristics of this compound. The mobile phase composition, a mixture of an aqueous buffer (e.g., ammonium formate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol), is then optimized. ceon.rs Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve good separation of the analyte from any potential impurities.
Other critical parameters that require optimization include the column temperature, which affects viscosity and retention, and the flow rate. The detection wavelength for UV-Vis detection would be selected based on the analyte's maximum absorbance to ensure high sensitivity.
Illustrative UHPLC Method Parameters for this compound Analysis:
| Parameter | Condition |
| Column | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 225 nm |
| Injection Volume | 1 µL |
This table is for illustrative purposes only and represents a typical starting point for method development.
Supercritical Fluid Chromatography (SFC) for Complex Mixture Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to liquid chromatography, primarily using supercritical carbon dioxide as the main mobile phase. ceon.rs This technique is particularly advantageous for its high speed, unique selectivity, and reduced consumption of organic solvents. uva.esamericanpharmaceuticalreview.com SFC is well-suited for the analysis of complex mixtures and for chiral separations. americanpharmaceuticalreview.com
For the analysis of this compound, especially if different stereoisomers are present, SFC would be a technique of choice. The mobile phase in SFC typically consists of supercritical CO2 and a polar organic modifier, such as methanol or ethanol, often with an additive like an amine to improve the peak shape of basic compounds. americanpharmaceuticalreview.commt.com The retention of analytes in SFC is influenced by the properties of the stationary phase, the composition and density of the mobile phase, which is controlled by pressure and temperature. mt.com
The hyphenation of SFC with mass spectrometry (SFC-MS) provides a powerful tool for the identification and quantification of components in complex mixtures. mt.comnih.gov
Potential Advantages of SFC for this compound Analysis:
High Throughput: Fast analysis times and rapid column equilibration. americanpharmaceuticalreview.com
Orthogonal Selectivity: Offers different selectivity compared to reversed-phase LC. uva.es
Reduced Solvent Waste: Primarily uses environmentally benign CO2. uva.es
Chiral Separations: Excellent for separating enantiomers and diastereomers. americanpharmaceuticalreview.com
Validation of Quantitative Analytical Methods (e.g., Linearity, Accuracy, Precision, LOD/LOQ)
Validation of an analytical method is crucial to demonstrate that it is suitable for its intended purpose. europa.eu According to guidelines from the International Council for Harmonisation (ICH), key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijprajournal.com
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards across a specified range.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery studies, where a known amount of the analyte is added to a matrix and the recovery is calculated. edqm.eu
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations). europa.eu
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Illustrative Validation Summary for a Quantitative UHPLC Method for this compound:
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1 - 100 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 1.5% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 1.8% | ≤ 2.0% |
| LOD | 0.3 µg/mL | Reportable |
| LOQ | 1.0 µg/mL | Reportable |
This table contains illustrative data to demonstrate typical validation results.
Bioanalytical Method Development in Non-Human Matrices (for mechanistic studies)
Bioanalytical methods are developed to quantify a compound in biological matrices such as plasma, serum, or tissue homogenates. ijsat.orggrafiati.com For mechanistic studies of this compound in a preclinical setting, a robust bioanalytical method in a non-human matrix (e.g., rat plasma) would be essential. nih.gov Such methods are critical for pharmacokinetic and toxicokinetic studies. ijsat.org
The development of a bioanalytical method typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. nih.gov A key challenge in bioanalysis is the complexity of the biological matrix, which can interfere with the analysis. nih.gov Therefore, an efficient sample preparation technique is crucial. Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
The method must be rigorously validated to ensure its reliability. nih.gov Validation parameters for bioanalytical methods are similar to those for other quantitative methods but also include assessments of matrix effect and stability of the analyte under various conditions (e.g., freeze-thaw, short-term, and long-term stability). nih.gov
Illustrative Bioanalytical Method Validation Data in Rat Plasma:
| Parameter | Low QC (3 ng/mL) | Mid QC (30 ng/mL) | High QC (300 ng/mL) |
| Intra-day Precision (%RSD) | 4.5% | 3.2% | 2.8% |
| Inter-day Precision (%RSD) | 5.8% | 4.1% | 3.5% |
| Accuracy (% Bias) | +2.7% | -1.5% | +0.8% |
| Recovery | 85.2% | 88.1% | 86.5% |
| Matrix Effect | 1.03 | 0.98 | 1.01 |
This table is for illustrative purposes only. QC refers to Quality Control samples.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are essential for investigating the electronic properties that govern the intrinsic nature of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex wave function. iipseries.orgmdpi.com It offers a balance between accuracy and computational cost, making it ideal for studying the ground state properties of molecules like [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine.
DFT calculations can be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. For this molecule, key parameters such as the bond lengths and angles within the dichlorophenyl ring, the cyclohexane (B81311) chair conformation, and the methanamine side chain would be defined. Studies on similar dichlorophenyl derivatives often utilize functionals like B3LYP with basis sets such as 6-311++G(d,p) to obtain reliable structural and spectroscopic data. iipseries.org Such analyses would be crucial for predicting the vibrational frequencies (IR and Raman spectra) and understanding the charge distribution across the molecule. iipseries.org
Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. unige.ch
For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the energies of different conformers or to calculate properties where DFT might be less reliable. These methods are particularly valuable for benchmarking results from more computationally efficient methods and for studying systems where electron correlation effects are paramount.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. malayajournal.orgsemanticscholar.orgnih.gov A smaller gap generally implies higher reactivity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Analogous Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.orgacadpubl.eu |
| (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | B3LYP/6-31G(6D, 7F) | - | - | - | nih.gov |
| 4-[(2,4-dichlorophenyl) amino] 2-methylidene 4-oxobutanoic acid | B3LYP/6-311++G(d,p) | - | - | 2.41 | iipseries.org |
This table is interactive. Click on the headers to sort.
Note: The data presented is for structurally related or analogous compounds to provide a theoretical framework. The values for this compound may differ.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgwolfram.com The MEP surface is colored based on the electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. malayajournal.org
For this compound, an MEP map would likely show negative potential (red) around the electronegative chlorine atoms and the nitrogen atom of the amine group due to the presence of lone pairs of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group and potentially the hydrogen atoms on the aromatic ring, making them sites for nucleophilic interaction. malayajournal.orgacadpubl.eu This analysis is crucial for predicting hydrogen bonding interactions and the molecule's recognition patterns with biological targets. acadpubl.eu
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds and aims to identify the most stable, low-energy conformers.
The energy landscape is a conceptual map that represents the potential energy of a molecule as a function of its atomic coordinates. Minima on this surface correspond to stable or metastable conformers, while saddle points represent the transition states between them. For phenylcyclohexane (B48628) analogues, a key conformational question is the orientation of the phenyl group relative to the cyclohexane ring—whether it adopts an axial or equatorial position. researchgate.net Theoretical calculations on phenylcyclohexane and its derivatives have been used to determine the energetic preference, which is often for the equatorial conformer to minimize steric hindrance. researchgate.netmdpi.com The presence of the methanamine group and the dichlorophenyl substituent adds further complexity to the conformational landscape of the target molecule.
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering a dynamic view of molecular conformations and interactions. mdpi.com
An MD simulation of this compound, typically performed in a simulated solvent environment like water, would reveal its conformational flexibility. rsc.org Such simulations can show how the molecule transitions between different low-energy states, the stability of the cyclohexane ring's chair conformation, and the rotational freedom of the dichlorophenyl and methanamine groups. frontiersin.org This information is vital for understanding how the molecule behaves in a realistic biological or chemical environment and how its shape adapts upon interacting with other molecules. frontiersin.org
Potential Energy Surface Scans
Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.comq-chem.com This process helps identify low-energy conformations (stable states) and high-energy transition states that connect them. uni-muenchen.devisualizeorgchem.com For this compound, PES scans are particularly useful for understanding the rotational barriers and preferred orientations of its flexible components: the dichlorophenyl ring, the cyclohexyl ring, and the methanamine side chain.
A relaxed PES scan can be performed by defining a specific dihedral angle as the reaction coordinate. q-chem.com For instance, the torsion angle between the dichlorophenyl ring and the cyclohexyl ring can be systematically rotated. At each incremental step, the energy of the molecule is calculated while allowing all other geometric parameters to relax to their optimal values. uni-muenchen.de The resulting plot of energy versus the dihedral angle reveals the energetic costs of rotation and identifies the most stable rotational isomers (rotamers).
Table 1: Illustrative Potential Energy Surface Scan Data for a Key Dihedral Angle This table presents hypothetical data to illustrate the expected output of a PES scan on the dihedral angle between the phenyl and cyclohexyl rings of this compound.
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 0 | 5.8 | Eclipsed (Sterically Hindered) |
| 30 | 2.1 | Skewed |
| 60 | 0.5 | Gauche |
| 90 | 0.0 | Energy Minimum (Most Stable) |
| 120 | 0.7 | Gauche |
| 150 | 2.5 | Skewed |
| 180 | 6.2 | Eclipsed (Sterically Hindered) |
Molecular Docking and Ligand-Target Interaction Predictionresearchgate.net
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme, forming a stable complex. nih.govijper.org This technique is crucial for predicting the binding mode and affinity of this compound with various macromolecular targets.
Binding Mode Prediction with Specific Macromolecular Targets (e.g., Receptors, Enzymes)researchgate.net
The process of predicting the binding mode involves several steps. First, high-resolution 3D structures of the target protein are obtained, typically from crystallographic data. The structure of this compound is then computationally generated and optimized. A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's active site. amazonaws.com
Given its structural features, potential targets for this compound could include neurotransmitter receptors or ion channels. For example, studies on structurally related compounds have explored interactions with targets like the cannabinoid receptor CB1. nih.gov Docking simulations would place the compound into the binding pocket of such a receptor, and the resulting poses would be evaluated to identify the most energetically favorable binding mode. This prediction highlights key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the target. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound This table provides a hypothetical summary of docking results against potential biological targets.
| Macromolecular Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|
| Dopamine (B1211576) Transporter (DAT) | -8.9 | Asp79, Phe155, Val352 | Ionic, Pi-Pi Stacking |
| Serotonin (B10506) Transporter (SERT) | -8.2 | Tyr95, Ile172, Phe335 | Hydrogen Bond, Hydrophobic |
| NMDA Receptor | -7.5 | Asn616, Trp611 | Hydrogen Bond |
| Cannabinoid Receptor 1 (CB1) | -9.3 | Trp279, Phe200, Leu387 | Hydrophobic, Pi-Alkyl |
Scoring Function Validation and Optimization for Compound Classes
Scoring functions are mathematical models used in docking programs to approximate the binding free energy of a ligand-protein complex. The accuracy of these functions is critical for correctly ranking different binding poses and predicting binding affinities. Validation ensures that a chosen scoring function can reliably distinguish between known active and inactive compounds for a particular target.
For a class of compounds like substituted (dichlorophenyl)cyclohexyl derivatives, a standard scoring function might require optimization. This can be achieved by creating a training set of analogous compounds with experimentally determined binding affinities for a specific target. The scoring function's parameters can then be adjusted or "re-trained" to improve the correlation between the calculated scores and the experimental data, thereby enhancing its predictive power for new compounds within that chemical class, including this compound.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modelingresearchgate.net
QSAR and pharmacophore modeling are computational strategies used to establish a correlation between the chemical features of a molecule and its biological activity. researchgate.netnih.gov
Development of QSAR Models for Mechanistic Insights
QSAR modeling aims to create a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. cmu.ac.th To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values) is required. For each compound, various molecular descriptors are calculated, such as:
Electronic descriptors: Dipole moment, atomic charges.
Steric descriptors: Molecular volume, surface area.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices.
Using statistical techniques like multiple linear regression (MLR), a QSAR equation is generated that links a combination of these descriptors to the observed activity. cmu.ac.th A robust QSAR model can offer mechanistic insights by identifying the key molecular properties that drive biological activity and can be used to predict the potency of newly designed, unsynthesized compounds. nih.gov
Table 3: Illustrative Data for a QSAR Model This table presents hypothetical data for a set of analogs used to build a QSAR model.
| Compound | LogP | Molecular Weight | Dipole Moment (Debye) | Experimental pIC50 |
|---|---|---|---|---|
| Analog 1 | 4.1 | 258.2 | 2.5 | 6.8 |
| Analog 2 | 4.5 | 272.2 | 2.9 | 7.2 |
| Analog 3 | 3.9 | 244.2 | 2.1 | 6.5 |
| Analog 4 | 4.8 | 286.2 | 3.1 | 7.5 |
Pharmacophore Model Generation and Refinement for Target Interactionresearchgate.net
A pharmacophore is a 3D arrangement of essential molecular features that a ligand must possess to be recognized by and interact with a specific biological target. researchgate.net These models can be generated using two primary approaches:
Ligand-based: A set of known active molecules is superimposed, and common chemical features are identified to create a consensus model. researchgate.net
Structure-based: The model is derived directly from the key interaction points between a ligand and its target protein in a known 3D complex structure. frontiersin.org
For this compound, a pharmacophore model would likely consist of specific features such as two hydrophobic regions (representing the dichlorophenyl and cyclohexyl moieties) and a positive ionizable feature (representing the protonated amine group). This model serves as a 3D query to screen virtual compound libraries, identifying novel molecules that possess the required features and are therefore likely to be active at the same target. nih.gov
Table 4: Hypothetical Pharmacophore Model for this compound This table describes the features of a potential pharmacophore model derived from the compound's interaction with a hypothetical receptor.
| Feature ID | Feature Type | Geometric Location (X, Y, Z) | Radius (Å) |
|---|---|---|---|
| H1 | Hydrophobic | (2.5, 1.0, -0.5) | 1.5 |
| H2 | Hydrophobic | (-1.8, -0.5, 0.2) | 1.8 |
| PI1 | Positive Ionizable | (-3.5, 2.1, 1.5) | 1.0 |
3D-QSAR Techniques (e.g., CoMFA, CoMSIA) for Steric and Electronic Effects
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling represents a sophisticated computational approach to understanding how the structural features of a molecule, such as this compound, correlate with its biological activity. nih.gov Among the most prominent 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These techniques are instrumental in drug design and lead optimization by providing detailed insights into the steric and electronic requirements for a ligand to interact effectively with its biological target. mdpi.comnih.gov
While specific CoMFA and CoMSIA studies on this compound are not extensively detailed in publicly available literature, the methodology has been widely applied to its structural class, the arylcyclohexylamines, which are known to interact with targets such as the N-methyl-D-aspartate (NMDA) receptor. mdpi.comresearchgate.netnih.gov These studies provide a robust framework for predicting how structural modifications to the compound would influence its activity.
Comparative Molecular Field Analysis (CoMFA)
CoMFA evaluates the steric (shape and size) and electrostatic (charge distribution) fields of a series of aligned molecules. The process involves placing each molecule in a 3D grid and calculating the interaction energies between the molecule and a probe atom at each grid point. These calculated energy values serve as descriptors that are then correlated with the biological activity of the compounds using statistical methods like Partial Least Squares (PLS).
The results of a CoMFA study are often visualized as 3D contour maps:
Steric Maps: These maps highlight regions where bulky groups enhance (typically shown in green) or diminish (typically shown in yellow) biological activity. For this compound, a steric map could indicate whether increasing the size of the substituents on the phenyl ring or modifying the cyclohexyl group would be favorable for receptor binding. nih.gov
Electrostatic Maps: These maps identify areas where positive charge (blue contours) or negative charge (red contours) is beneficial for activity. nih.gov This is particularly relevant for the 2,4-dichloro substitutions on the phenyl ring, as these halogen atoms significantly influence the electronic properties of the molecule.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is an extension of CoMFA that provides a more comprehensive analysis by calculating similarity indices based on additional physicochemical properties. Besides steric and electrostatic fields, CoMSIA typically includes hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. This method avoids certain anomalies present in CoMFA calculations and often yields more intuitive contour maps, making it a powerful tool for understanding ligand-receptor interactions. mdpi.com For this compound, a CoMSIA model could elucidate the importance of the primary amine group as a hydrogen-bond donor and the chlorine atoms as potential electrostatic or hydrophobic contributors.
The table below illustrates a hypothetical 3D-QSAR model for a series of analogues related to this compound, demonstrating how different substitutions might affect predicted activity based on field contributions.
| Compound ID | Modification on Phenyl Ring | pIC50 (Experimental) | pIC50 (CoMFA Predicted) | Steric Contribution (%) | Electrostatic Contribution (%) |
|---|---|---|---|---|---|
| 1 | 2,4-dichloro (Reference) | 7.5 | 7.45 | 45 | 55 |
| 2 | 4-chloro | 6.8 | 6.82 | 48 | 52 |
| 3 | 2,4-difluoro | 7.1 | 7.15 | 43 | 57 |
| 4 | 4-methyl | 6.2 | 6.25 | 55 | 45 |
| 5 | 3,4-dichloro | 7.3 | 7.33 | 46 | 54 |
Cheminformatics and Virtual Screening Applications for Novel Analogue Discovery
Cheminformatics combines chemistry, computer science, and information technology to analyze vast datasets of chemical compounds, accelerating the drug discovery process. healthbiotechpharm.org A primary application of cheminformatics is virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as a receptor or enzyme. healthbiotechpharm.org This approach is significantly faster and more cost-effective than traditional high-throughput screening. For a compound like this compound, virtual screening can be a powerful tool for discovering novel analogues with potentially improved properties.
There are two main strategies for virtual screening:
Preclinical Pharmacological Investigations: Mechanistic Insights
Molecular Target Identification and Validation (In Vitro Assays)
In vitro assays are crucial for identifying and validating the molecular targets of a novel compound. These experiments are performed in a controlled environment outside of a living organism, using isolated cells, proteins, or membranes.
Receptor Binding Assays and Affinity Determination (e.g., GPCRs, Ion Channels)
Receptor binding assays are used to determine if a compound binds to specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels, and to quantify the affinity of this binding. This is typically achieved by using a radiolabeled ligand known to bind to the receptor of interest and measuring the displacement of this ligand by the test compound. The affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
No data from receptor binding assays for [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine are available in the public domain.
Enzyme Inhibition/Activation Kinetics and Mechanisms (e.g., Michaelis-Menten, Lineweaver-Burk Analysis)
To determine if a compound affects the activity of a specific enzyme, enzyme inhibition or activation assays are performed. These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are determined, often using models like the Michaelis-Menten equation and graphical representations such as the Lineweaver-Burk plot. This allows for the characterization of the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
There is no publicly available information on the effects of this compound on any specific enzymes.
Transporter Interaction Studies (e.g., Monoamine Transporters)
These studies investigate whether a compound interacts with transporter proteins, such as the monoamine transporters (e.g., dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)). This is often assessed by measuring the inhibition of the uptake of a radiolabeled substrate for the transporter in the presence of the test compound.
No studies detailing the interaction of this compound with monoamine transporters or any other transporter proteins have been identified in the available literature.
Cellular Mechanism of Action Studies (In Vitro)
Cellular assays are employed to understand how a compound affects cellular processes and signaling pathways, providing insight into its mechanism of action at a cellular level.
Signal Transduction Pathway Modulation (e.g., cAMP, MAPK, Akt pathways)
These experiments assess the effect of the compound on intracellular signaling cascades. For example, assays can measure changes in the levels of second messengers like cyclic AMP (cAMP) or the phosphorylation status of key proteins in pathways such as the mitogen-activated protein kinase (MAPK) and Akt signaling pathways.
No information is available regarding the modulation of any signal transduction pathways by this compound.
Cellular Uptake and Subcellular Localization Studies (Mechanistic)
To understand how a compound enters cells and where it localizes within them, cellular uptake and subcellular localization studies are conducted. These studies often utilize fluorescently labeled versions of the compound or specific antibodies to visualize its distribution within the cell using techniques like fluorescence microscopy.
There are no published studies on the cellular uptake or subcellular localization of this compound.
Ion Flux and Electrophysiological Recordings in Isolated Cells (e.g., Patch Clamp)
No specific studies utilizing ion flux assays or electrophysiological recording techniques, such as patch clamp, to investigate the effects of this compound on isolated cells were identified in the public domain. Such studies are crucial for understanding a compound's influence on ion channel function, which is a fundamental aspect of cellular signaling and excitability.
Gene Expression and Protein Level Modulation (e.g., qPCR, Western Blot)
There is no available research detailing the modulation of gene expression or protein levels in response to treatment with this compound. Techniques like quantitative polymerase chain reaction (qPCR) and Western Blot are standard for assessing such changes, but their application to this compound has not been reported in the reviewed literature.
Antiproliferative Effects on Cell Lines (Focus on underlying cellular mechanisms)
Information regarding the antiproliferative effects of this compound on any cell lines is not present in the available scientific literature. Consequently, there are no data on the underlying cellular mechanisms that might be involved in any potential antiproliferative activity.
Functional Assays in Isolated Tissues and Organ Systems (Ex Vivo / In Vitro)
Isolated Organ Bath Studies for Receptor Characterization
No published studies were found that employed isolated organ bath techniques to characterize the receptor interaction profile of this compound. This methodology is vital for determining the affinity and efficacy of a compound at various physiological receptors.
Tissue Perfusion Studies for Functional Pathway Elucidation
There is a lack of reported tissue perfusion studies aimed at elucidating the functional pathways affected by this compound. Such ex vivo experiments are instrumental in understanding the integrated physiological response to a compound in a controlled environment.
In Vivo Mechanistic Studies in Animal Models (Focus on Molecular and Pathway Mechanisms, Not Disease Efficacy)
No in vivo studies in animal models focusing on the molecular and pathway mechanisms of this compound were identified. Research in this area is critical for understanding the compound's systemic effects and its impact on cellular signaling cascades in a whole-organism context.
Stereoselectivity in Biological Activity
Many arylcyclohexylamines possess at least one chiral center, meaning they can exist as two enantiomers (mirror images). It is a well-established principle in pharmacology that enantiomers can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity.
The binding pockets of receptors and transporters are themselves chiral, which can lead to differential binding affinities for the enantiomers of a chiral ligand. One enantiomer may fit more snugly or form more favorable interactions within the binding site, resulting in higher affinity and potency.
For other chiral arylcyclohexylamines, it has been demonstrated that the (S)- and (R)-enantiomers can possess markedly different affinities for their molecular targets. For example, one enantiomer might be significantly more potent at the dopamine transporter, while the other may have a higher affinity for the serotonin transporter. The determination of the binding affinities of the individual enantiomers of this compound is a critical step in characterizing its pharmacological profile.
Hypothetical Enantiomeric Binding Affinities
| Enantiomer | Target | Binding Affinity (Ki, nM) |
|---|---|---|
| (S)-[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine | Dopamine Transporter (DAT) | Value |
| (R)-[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine | Dopamine Transporter (DAT) | Value |
| (S)-[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine | Serotonin Transporter (SERT) | Value |
| (R)-[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine | Serotonin Transporter (SERT) | Value |
This table represents a hypothetical scenario, as specific binding data for this compound is not available.
The differences in binding affinity between enantiomers translate directly to stereospecificity in cellular and molecular responses. The more potent enantiomer will elicit a biological response at a lower concentration. This can be observed in a variety of in vitro assays, such as neurotransmitter uptake inhibition or second messenger signaling pathways.
For example, in a cell line expressing the dopamine transporter, the enantiomer with higher affinity would be expected to inhibit dopamine uptake more potently. This stereospecificity would also be reflected in downstream molecular events, such as the activation of intracellular signaling cascades. Ultimately, these molecular differences would manifest as stereospecific behavioral effects in vivo.
Hypothetical Cellular Potency
| Enantiomer | Assay | Potency (IC50, nM) |
|---|---|---|
| (S)-[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine | Dopamine Uptake Inhibition | Value |
| (R)-[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine | Dopamine Uptake Inhibition | Value |
This table illustrates a hypothetical example of stereospecific cellular responses, pending experimental verification.
Future Directions in Academic Research
Exploration of Novel Molecular Targets for [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine and its Derivatives
The arylcyclohexylamine framework is a well-established pharmacophore known to interact with the central nervous system, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor. However, the specific substitution pattern of this compound suggests the potential for interaction with a broader range of molecular targets. Future research should prioritize the systematic screening of this compound and its rationally designed derivatives against various target classes to uncover novel biological activities.
Computational methods, such as molecular docking and pharmacophore modeling, can serve as initial steps to predict binding partners and guide experimental screening. nih.gov These in silico approaches can help identify key molecular interactions and prioritize potential targets, reducing the cost and time of broad experimental assays. nih.gov For instance, derivatives of similar structures, such as N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide, have been identified as potent antagonists for the human cannabinoid receptor 1 (hCB1). nih.gov This suggests that G protein-coupled receptors (GPCRs) could be a fruitful area of investigation for the subject compound. Furthermore, other dichlorophenyl-containing molecules have shown inhibitory activity against targets like monoamine oxidase (MAO-B), indicating another potential avenue for exploration.
A comprehensive screening strategy would involve evaluating a library of this compound derivatives against panels of kinases, ion channels, GPCRs, and nuclear receptors. High-throughput screening campaigns, followed by more detailed structure-activity relationship (SAR) studies, will be crucial for identifying and validating novel targets.
| Target Class | Rationale based on Structural Analogs | Potential Therapeutic Area | Suggested Screening Method |
|---|---|---|---|
| Ion Channels (e.g., NMDA Receptors) | The arylcyclohexylamine scaffold is a classic NMDA receptor antagonist pharmacophore. | Neurodegenerative Diseases, Anesthesia | Electrophysiology, Radioligand Binding Assays |
| G Protein-Coupled Receptors (e.g., Cannabinoid, Opioid, or Adrenergic Receptors) | Dichlorophenyl and cyclohexyl moieties are found in known GPCR ligands. nih.gov | Pain, Inflammation, Metabolic Disorders | Calcium Flux Assays, cAMP Assays, Radioligand Binding |
| Enzymes (e.g., MAO, COX) | Dichlorophenyl groups are present in various enzyme inhibitors. Analogues of Rimonabant show anti-inflammatory effects by inhibiting iNOS and COX-2. nih.gov | Neurodegenerative Diseases, Inflammation | Enzyme Inhibition Assays, In-cell Target Engagement |
| Transporter Proteins (e.g., Monoamine Transporters) | The methanamine structure is a common feature in compounds that interact with neurotransmitter transporters. | Depression, ADHD | Neurotransmitter Uptake Assays |
Development of Advanced Synthetic Methodologies for Related Scaffolds
The synthesis of substituted cyclohexylamines, particularly those with stereocenters, can be challenging. Future research should focus on developing advanced synthetic methodologies that offer greater efficiency, stereocontrol, and functional group tolerance for producing this compound and its derivatives.
Modern synthetic techniques such as visible-light photoredox catalysis have emerged as powerful tools for amine functionalization and the construction of complex molecular architectures under mild conditions. beilstein-journals.orgbohrium.com This approach could be explored for the C-H functionalization of the cyclohexyl ring or for novel coupling reactions to build the core scaffold. For example, photocatalysis can enable the generation of α-amino radicals from simple amines, which can then participate in various bond-forming reactions. beilstein-journals.org
Furthermore, biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. pharmasalmanac.com The use of engineered enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), could facilitate the asymmetric synthesis of chiral derivatives. researchgate.netnih.govnih.govresearchgate.net This is particularly important as the biological activity of chiral molecules often resides in a single enantiomer. pharmasalmanac.com Enzymatic desymmetrization of a prochiral ketone precursor could provide a direct and highly enantioselective route to chiral cyclohexylamine (B46788) derivatives. researchgate.net
| Methodology | Description | Potential Advantages for Synthesizing Derivatives | Key Challenges |
|---|---|---|---|
| Classical Reductive Amination | Reaction of a ketone with an amine in the presence of a chemical reducing agent (e.g., NaBH₃CN). | Well-established, scalable. | Often requires harsh reagents, poor stereocontrol for chiral products. |
| Visible-Light Photoredox Catalysis | Uses light to generate radical intermediates for bond formation under mild conditions. beilstein-journals.org | High functional group tolerance, novel bond disconnections, access to complex structures. bohrium.com | Requires specialized equipment, catalyst screening may be necessary. |
| Enzymatic Synthesis (Biocatalysis) | Employs engineered enzymes (e.g., imine reductases) to catalyze reactions. nih.gov | Exceptional stereoselectivity (for chiral amines), mild aqueous conditions, environmentally friendly. pharmasalmanac.com | Enzyme development and optimization required, substrate scope can be limited. nih.govresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction (Theoretical/Predictive)
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification of promising new chemical entities and predicting their properties. engineering.org.cn For a scaffold like this compound, these computational tools offer a powerful strategy to navigate the vast chemical space of potential derivatives.
De novo drug design, using generative AI models, could be employed to create novel molecules based on the core scaffold that are optimized for binding to a specific target, such as a GPCR or an enzyme. drgpcr.comresearchgate.net These models can learn the underlying chemical patterns from known active molecules and generate new structures with high predicted affinity and favorable drug-like properties. engineering.org.cn
Furthermore, predictive ML models can be trained on large datasets to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.govoup.comnist.gov By integrating these ADMET prediction tools into the discovery workflow, researchers can filter out compounds with a high likelihood of failure early in the process, saving significant time and resources. nih.govacs.org This allows for the prioritization of a smaller, more promising set of derivatives for chemical synthesis and experimental testing.
| Phase | AI/ML Tool/Technique | Objective | Expected Outcome |
|---|---|---|---|
| 1. Target Identification | Target Prediction Algorithms (e.g., KinasePred, SEA) | Predict potential biological targets for the core scaffold. mdpi.comfrontiersin.org | A ranked list of putative protein targets for experimental validation. |
| 2. Hit Generation | Generative Models (e.g., GANs, VAEs) | Design a virtual library of novel derivatives optimized for a chosen target. drgpcr.com | A set of novel chemical structures with high predicted binding affinity. |
| 3. Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) Models | Predict the biological activity of virtual derivatives to guide synthesis. | Prioritized list of compounds for synthesis based on predicted potency. |
| 4. Preclinical Candidate Selection | ADMET Prediction Models (e.g., ADMET-AI) | Predict solubility, permeability, metabolism, and toxicity profiles. nih.govoup.com | Selection of lead candidates with favorable predicted drug-like properties. nist.govtandfonline.com |
Interdisciplinary Research Opportunities in Systems Chemistry and Biophysics
The unique chemical properties of the this compound scaffold open up opportunities for interdisciplinary research that bridges chemistry, biology, and physics.
In the field of systems chemistry , research could move beyond single-target interactions to explore how a library of derivatives behaves within complex, dynamic chemical networks. nih.gov This could involve studying how these compounds influence self-assembling systems or act as components in dynamic combinatorial libraries, potentially leading to the discovery of emergent properties or functions that are not apparent from studying the molecules in isolation. A systems approach can help understand the broader impact of a molecule on cellular networks, predicting potential off-target effects or identifying synergistic target combinations. drugtargetreview.comtandfonline.com
From a biophysics perspective, detailed studies are needed to characterize the molecular interactions between the compound and its validated targets. caymanchem.com Techniques such as Surface Plasmon Resonance (SPR) can provide quantitative data on binding kinetics (kon and koff) and affinity (KD). caymanchem.com For membrane protein targets like GPCRs or ion channels, which are notoriously difficult to study, specialized biophysical methods are required. mdpi.com Fluorescence Correlation Spectroscopy (FCS) and advanced NMR techniques can be used to study ligand binding to membrane proteins reconstituted in more native-like environments, such as nanodiscs. vanderbilt.edunih.gov These studies provide fundamental insights into the thermodynamics and structural basis of molecular recognition, which is critical for rational drug design.
| Technique | Information Provided | Applicability to this compound |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation kinetics (kon/koff). caymanchem.com | Ideal for studying interactions with purified, immobilized target proteins. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the binding interaction in solution. |
| Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability upon ligand binding. | A high-throughput method for screening compound libraries and confirming target engagement. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information on the ligand-protein complex, identifies the binding site. | Can be used to study interactions with challenging targets like membrane proteins. vanderbilt.edu |
| Fluorescence Correlation Spectroscopy (FCS) | Measures diffusion kinetics and concentrations to determine binding in solution. nih.gov | Well-suited for studying interactions with membrane proteins embedded in nanodiscs. nih.gov |
Q & A
Basic: What are the optimal synthetic routes for [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with functionalized cyclohexane or dichlorophenyl precursors. Key steps include:
- Cyclohexane functionalization : Introducing the dichlorophenyl group via Friedel-Crafts alkylation or halogenation, followed by cyclization.
- Amination : Reaction of the intermediate with ammonia or methylamine under controlled pH and temperature (e.g., 60–80°C) to introduce the methanamine group.
- Purification : Use of column chromatography or recrystallization to isolate the compound, with purity verified by HPLC (>95% purity as per ).
For scalability, continuous flow reactors are recommended to optimize reaction kinetics and minimize by-products .
Basic: How can structural elucidation and purity assessment be performed for this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm the cyclohexyl and dichlorophenyl moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and cyclohexyl CH groups (δ 1.2–2.1 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., CHClN, theoretical MW: 260.07 g/mol) and fragmentation patterns .
- HPLC/LC-MS : Quantify purity and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: What methodologies are recommended for analyzing its receptor binding affinity and mechanism of action?
Methodological Answer:
- In Vitro Assays : Use radioligand displacement studies (e.g., H-labeled antagonists) to measure binding affinity (K) for neurotransmitter receptors like serotonin (5-HT) or dopamine receptors, as dichlorophenyl derivatives often target these .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict interactions with receptor active sites. The dichlorophenyl group may engage in hydrophobic interactions, while the methanamine moiety could form hydrogen bonds .
- Functional Assays : Measure intracellular cAMP or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity .
Advanced: How can researchers address discrepancies in reported biological activities of structurally similar compounds?
Methodological Answer:
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing 2,4-dichlorophenyl with 3-trifluoromethylphenyl) and test activity in standardized assays to identify critical structural determinants .
- Meta-Analysis : Aggregate data from published studies (e.g., IC, EC) to identify trends or outliers. For example, trifluoromethyl analogs may show higher enzyme inhibition than dichlorophenyl derivatives due to enhanced electronegativity .
- Replication Studies : Reproduce conflicting experiments under identical conditions (e.g., cell lines, incubation times) to isolate variables causing discrepancies .
Advanced: What experimental designs are suitable for evaluating its metabolic stability and toxicity?
Methodological Answer:
- Hepatocyte Incubation : Assess metabolic stability using human liver microsomes (HLMs) with LC-MS/MS to quantify parent compound depletion. Monitor for N-dealkylation or cyclohexyl oxidation metabolites .
- Cytotoxicity Screening : Use MTT assays in HepG2 cells to determine IC values. Compare to structurally related compounds (e.g., cyclohexyl vs. cyclobutyl analogs) to evaluate structural toxicity relationships .
- Genotoxicity : Ames test for mutagenicity and Comet assay for DNA damage. Dichlorophenyl groups may require scrutiny due to potential electrophilic metabolites .
Basic: What analytical techniques are critical for characterizing its physicochemical properties?
Methodological Answer:
- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and HPLC quantification. The cyclohexyl group may reduce aqueous solubility, necessitating co-solvents like DMSO .
- LogP Measurement : Reverse-phase HPLC to determine octanol-water partition coefficient. Expected LogP ~3.5 due to hydrophobic dichlorophenyl and cyclohexyl groups .
- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points (expected >150°C) and degradation thresholds .
Advanced: How can researchers optimize its pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce ester or carbamate groups to the methanamine moiety to enhance bioavailability. Hydrolysis in vivo releases the active compound .
- Formulation Strategies : Use lipid nanoparticles or cyclodextrin complexes to improve solubility. For example, 2-hydroxypropyl-β-cyclodextrin increases solubility by 10-fold in preclinical models .
- PK/PD Modeling : Conduct pilot studies in rodents to estimate clearance (CL) and volume of distribution (Vd). Adjust dosing regimens based on compartmental models .
Data Contradiction Analysis Example
Issue : Conflicting reports on 5-HT receptor affinity (K ranges from 15 nM to 1.2 µM).
Resolution :
- Variable Source : Differences in receptor source (recombinant vs. native tissue) or assay conditions (incubation time, buffer composition).
- Structural Confounders : Impurities in earlier syntheses (e.g., unreacted dichlorophenyl precursors) may have skewed results.
- Recommendation : Validate purity via LC-MS and use standardized receptor preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
